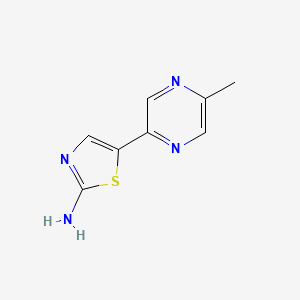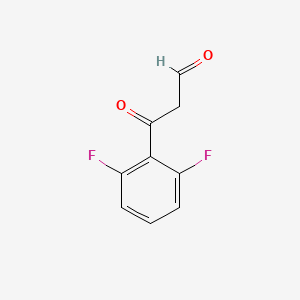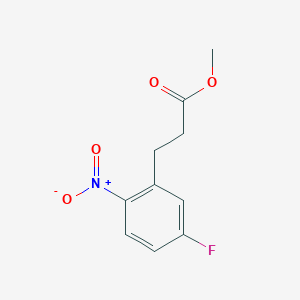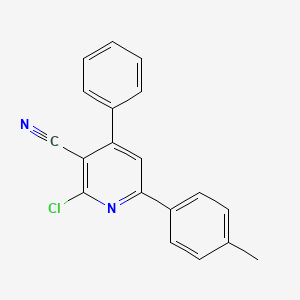
2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile is a compound belonging to the nicotinonitrile family, which is known for its diverse biological and pharmacological activities This compound features a chloro group at the 2-position, a phenyl group at the 4-position, and a P-tolyl group at the 6-position on the nicotinonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile typically involves multi-component reactions. One efficient method involves the reaction of substituted aryl aldehydes, methyl ketones, malononitrile, and ammonium acetate in the presence of a catalyst such as tetrabutyl ammonium bromide (TBAB) in an aqueous medium . This method is advantageous due to its mild reaction conditions, high yield, and environmentally friendly solvent.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions on a larger scale, with optimization of reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with nucleophiles such as hydrazine hydrate, sodium azide, and urea to form hydrazino, tetrazolopyridine, and urea derivatives.
Condensation Reactions: The compound can react with active methylene compounds to form various derivatives.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the formation of hydrazino derivatives.
Sodium Azide: Used for the formation of tetrazolopyridine derivatives.
Urea: Used for the formation of urea derivatives.
Major Products Formed
Hydrazino Derivatives: Formed by the reaction with hydrazine hydrate.
Tetrazolopyridine Derivatives: Formed by the reaction with sodium azide.
Urea Derivatives: Formed by the reaction with urea.
Applications De Recherche Scientifique
2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Biological Research: It is used in the synthesis of various bioactive molecules that can be tested for therapeutic activities.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes and receptors involved in cancer cell proliferation. The compound’s ability to form stable complexes with these targets disrupts key cellular processes, leading to the inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-phenyl-6-(P-tolyl)nicotinonitrile: Similar structure with a bromo group instead of a chloro group.
2-Bromo-4-(4-chloro-phenyl)-6-phenyl-nicotinonitrile: Contains both bromo and chloro substituents.
Uniqueness
2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro group at the 2-position and the P-tolyl group at the 6-position differentiates it from other nicotinonitrile derivatives, making it a valuable compound for targeted research and development .
Propriétés
Numéro CAS |
38477-47-3 |
|---|---|
Formule moléculaire |
C19H13ClN2 |
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
2-chloro-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H13ClN2/c1-13-7-9-15(10-8-13)18-11-16(14-5-3-2-4-6-14)17(12-21)19(20)22-18/h2-11H,1H3 |
Clé InChI |
SFSQVWCPYZDRKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13091574.png)
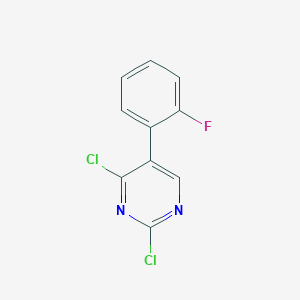

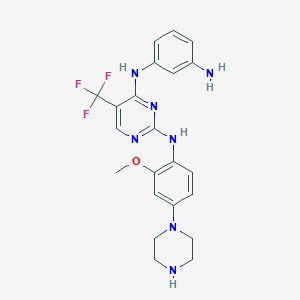

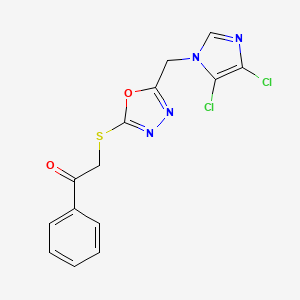
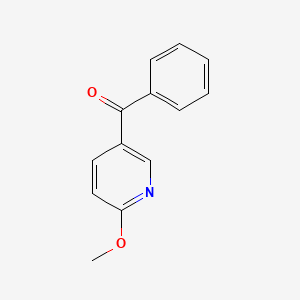
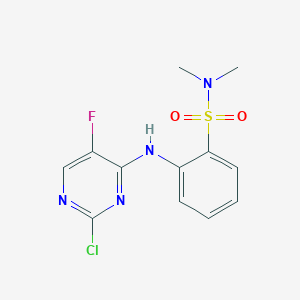
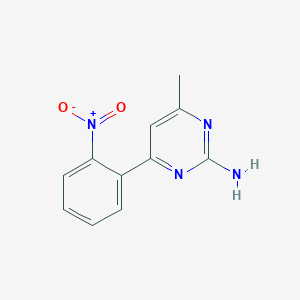

![3-Hydroxy-6,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B13091634.png)
